molecular formula C4H4FN3O B12367025 4-Amino-5-fluoropyrimidin-2(5H)-one

4-Amino-5-fluoropyrimidin-2(5H)-one

Cat. No.: B12367025
M. Wt: 129.09 g/mol
InChI Key: KXZWTXSSTDYZED-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 5-fluorocytosine involves several steps:

    Condensation Reaction: Methyl fluoroacetate undergoes a condensation reaction with ethyl formate.

    Reaction with Urea: The product from the condensation reaction is then reacted with urea.

    Chlorination Reaction: The intermediate undergoes chlorination with thionyl chloride.

    Ammonolysis Reaction: The chlorinated product is subjected to ammonolysis using ammonium hydroxide.

    Hydrolysis Reaction: Finally, the product is hydrolyzed with sulfuric acid to yield 5-fluorocytosine.

Industrial Production Methods: Industrial production methods aim to optimize yield, reduce pollution, and lower costs. One such method involves the use of methyl fluoroacetate and ethyl formate, followed by a series of reactions including chlorination, ammonolysis, and hydrolysis .

Chemical Reactions Analysis

Types of Reactions: 5-Fluorocytosine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Chlorination: Thionyl chloride.

    Ammonolysis: Ammonium hydroxide.

    Hydrolysis: Sulfuric acid.

Major Products:

Properties

Molecular Formula

C4H4FN3O

Molecular Weight

129.09 g/mol

IUPAC Name

4-amino-5-fluoro-5H-pyrimidin-2-one

InChI

InChI=1S/C4H4FN3O/c5-2-1-7-4(9)8-3(2)6/h1-2H,(H2,6,8,9)

InChI Key

KXZWTXSSTDYZED-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=O)N=C(C1F)N

Origin of Product

United States

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